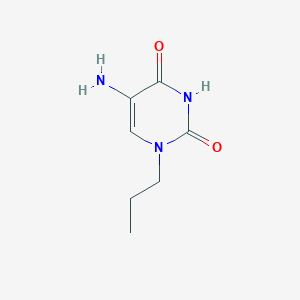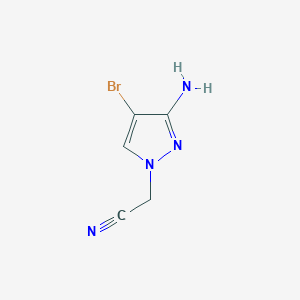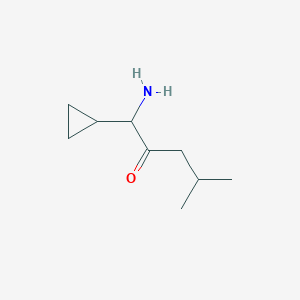
1-(1-Aminocyclopropyl)but-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Aminocyclopropyl)but-3-en-2-one is a chemical compound with the molecular formula C7H11NO It is characterized by the presence of an aminocyclopropyl group attached to a butenone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aminocyclopropyl)but-3-en-2-one can be achieved through several methods. One common approach involves the catalytic (3 + 2) annulation of donor-acceptor aminocyclopropane monoesters with indoles . This method utilizes catalytic amounts of triethylsilyl triimide to convert tosyl-protected aminocyclopropyl esters into cycloadducts with high yields and diastereomeric ratios.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply. Industrial production would likely involve the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Aminocyclopropyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(1-Aminocyclopropyl)but-3-en-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 1-(1-Aminocyclopropyl)but-3-en-2-one involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, influencing various biochemical processes. For example, it may interact with aminocyclopropane-1-carboxylate deaminase, leading to the conversion of 1-aminocyclopropane-1-carboxylate to ammonia and alpha-ketobutyrate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Aminocyclopropane-1-carboxylic acid: A disubstituted cyclic alpha-amino acid with a cyclopropane ring fused to the alpha carbon of the amino acid.
1-Aminocyclopropylphosphonate: An organic phosphonic acid with a cyclopropane ring and an amino group.
Uniqueness
1-(1-Aminocyclopropyl)but-3-en-2-one is unique due to its specific structural arrangement, which combines an aminocyclopropyl group with a butenone moiety
Eigenschaften
Molekularformel |
C7H11NO |
|---|---|
Molekulargewicht |
125.17 g/mol |
IUPAC-Name |
1-(1-aminocyclopropyl)but-3-en-2-one |
InChI |
InChI=1S/C7H11NO/c1-2-6(9)5-7(8)3-4-7/h2H,1,3-5,8H2 |
InChI-Schlüssel |
ONTRUKLPIHZVSZ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)CC1(CC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane dihydrochloride](/img/structure/B13166638.png)
![(2E)-3-{3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid](/img/structure/B13166647.png)

